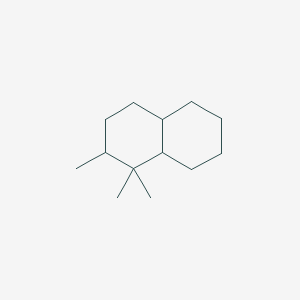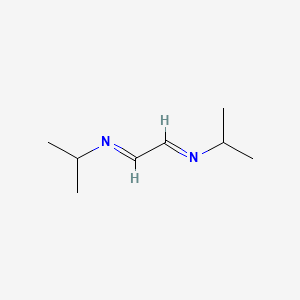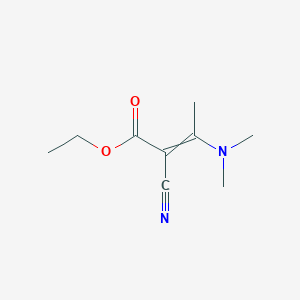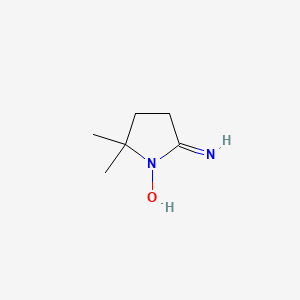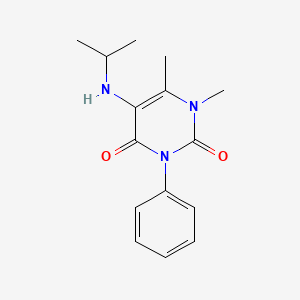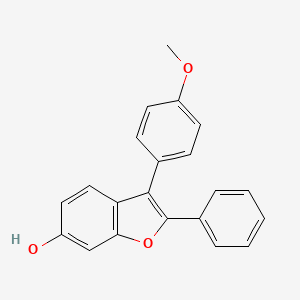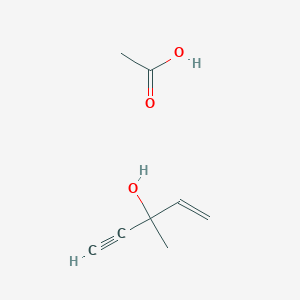
Acetic acid;3-methylpent-1-en-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-1-penten-4-yn-3-ol can be synthesized through various methods. One common approach involves the reaction of sodium acetylide with methyl ethyl ketone in the presence of a suitable solvent such as ether . The reaction mixture is then poured into acetic acid and extracted with ether to obtain the desired product .
Industrial Production Methods
Industrial production of 3-methyl-1-penten-4-yn-3-ol typically involves continuous-flow liquid-phase conditions. The efficiency of different palladium catalysts for the hydrogenation of this compound has been evaluated, indicating that palladium catalysts are effective in this process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-penten-4-yn-3-ol undergoes various chemical reactions, including:
Hydrogenation: This reaction involves the addition of hydrogen to the compound, typically in the presence of a palladium catalyst.
Allylic Rearrangement: This reaction leads to the formation of cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol.
Common Reagents and Conditions
Hydrogenation: Palladium catalysts are commonly used under continuous-flow liquid-phase conditions.
Allylic Rearrangement: Specific conditions for this reaction are not detailed, but it generally involves the presence of a base or acid catalyst.
Major Products Formed
Hydrogenation: The major product is a fully hydrogenated alcohol.
Allylic Rearrangement: The major products are the cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol.
Aplicaciones Científicas De Investigación
3-Methyl-1-penten-4-yn-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-methyl-1-penten-4-yn-3-ol involves its interaction with specific molecular targets. For instance, it reacts with ruthenium vinyl carbene to form a ten-membered η2-olefin coordinated ruthenacycle . This reaction highlights its ability to form complex structures with transition metals, which is crucial for its applications in catalysis and organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-pentyn-3-ol:
Ethynyl methyl vinyl carbinol: Another similar compound with slight variations in its structure.
Uniqueness
3-Methyl-1-penten-4-yn-3-ol is unique due to its dual functional groups (alkyne and alcohol), which provide versatility in chemical reactions and applications. Its ability to undergo hydrogenation and allylic rearrangement, as well as its interaction with transition metals, sets it apart from other similar compounds .
Propiedades
Número CAS |
35272-86-7 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
acetic acid;3-methylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C6H8O.C2H4O2/c1-4-6(3,7)5-2;1-2(3)4/h1,5,7H,2H2,3H3;1H3,(H,3,4) |
Clave InChI |
UEFGBRYPJPAXGX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C=C)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



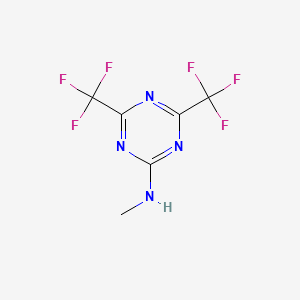
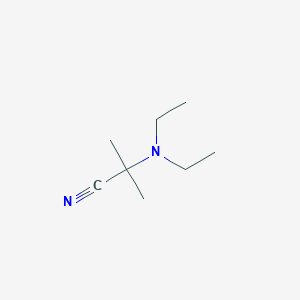
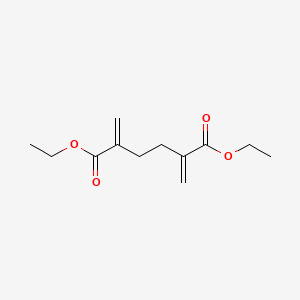
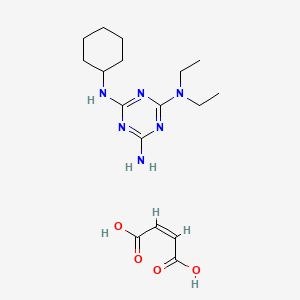

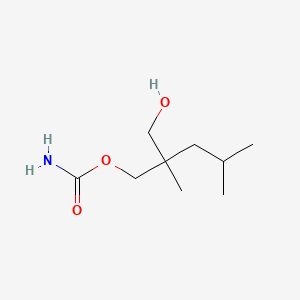
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
